AS-252424

Beschreibung

Eigenschaften

IUPAC Name |

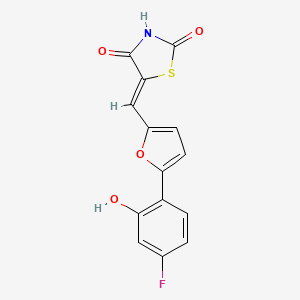

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYVWNDMOQPMGE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017365 | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900515-16-4 | |

| Record name | AS-252424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-252424 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AS-252424: A Deep Dive into its Mechanism of Action as a PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

AS-252424 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) enzyme.[1][2][3][4] As a member of the furan-2-ylmethylene thiazolidinedione class of compounds, it has been instrumental in elucidating the role of PI3Kγ in various cellular processes, particularly in inflammation and immune responses.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism: Selective Inhibition of PI3Kγ

This compound exerts its primary effect through the competitive inhibition of ATP binding to the catalytic subunit of PI3Kγ.[5] This selective inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in intracellular signaling. The selectivity of this compound for PI3Kγ over other Class I PI3K isoforms is a key feature of its utility as a research tool.

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its significant preference for PI3Kγ.

| Target | IC50 (nM) |

| PI3Kγ | 30 - 33[2][4] |

| PI3Kα | 935 - 940[2][3] |

| PI3Kβ | 20,000[3] |

| PI3Kδ | 20,000[3] |

| Casein Kinase 2 (CK2) | 20[1] |

| Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) | - |

Note: While a specific IC50 for ACSL4 is not consistently reported, this compound has been shown to inhibit its enzymatic activity.[1]

Downstream Signaling Consequences of PI3Kγ Inhibition

The inhibition of PI3Kγ by this compound leads to the attenuation of multiple downstream signaling cascades. A primary consequence is the reduced activation of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). This is a direct result of diminished PIP3 levels at the plasma membrane, which is required for the recruitment and subsequent phosphorylation of Akt.

Furthermore, in specific cellular contexts such as mast cells, this compound has been demonstrated to modulate other signaling pathways. Treatment with this compound leads to a reduction in the phosphorylation of cytosolic phospholipase A2 (cPLA2), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[1] This highlights the broader impact of PI3Kγ inhibition on inflammatory and stress-response pathways.

Experimental Protocols

Biochemical Assay: PI3Kγ Lipid Kinase Assay

This assay quantifies the enzymatic activity of PI3Kγ and its inhibition by this compound.

Methodology:

-

Reaction Setup: Human recombinant PI3Kγ (100 ng) is incubated in a kinase buffer (10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate) at room temperature.[3]

-

Substrate Addition: Lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer) are added to the reaction.[3]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of 15 µM ATP and 100 nCi of γ-[³³P]ATP.[3]

-

Inhibitor Treatment: this compound or a vehicle control (DMSO) is included in the reaction mixture at various concentrations.

-

Termination of Reaction: The reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads.[3]

-

Detection: The amount of radiolabeled product is quantified using a scintillation counter.

Cellular Assay: Inhibition of Akt/PKB Phosphorylation

This cell-based assay measures the effect of this compound on a key downstream effector of PI3Kγ signaling.

Methodology:

-

Cell Culture and Starvation: Raw-264 macrophages are cultured and then starved for 3 hours in a serum-free medium.[2][6]

-

Inhibitor Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.[6]

-

Stimulation: The cells are stimulated with 50 nM C5a for 5 minutes to activate PI3Kγ-dependent signaling.[2][6]

-

Cell Lysis: The cells are lysed to extract total protein.

-

Detection: The level of phosphorylated Akt (p-Akt) at Ser-473 is determined using a specific antibody in an ELISA or Western blot format.[2][6]

Cellular Assay: Chemotaxis Assay

This assay assesses the impact of this compound on cell migration, a process often dependent on PI3Kγ.

Methodology:

-

Cell Preparation: Primary monocytes or a monocytic cell line (e.g., THP-1) are suspended in a serum-free medium.[2]

-

Assay Setup: A Boyden chamber or a similar transwell system is used. The lower chamber is filled with a medium containing a chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1).[2]

-

Inhibitor Treatment: this compound is added to the cell suspension at various concentrations.

-

Cell Seeding: The cell suspension is added to the upper chamber of the transwell.

-

Incubation: The plate is incubated to allow for cell migration through the porous membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by staining and counting.

References

- 1. Thioglycollate Induced Peritonitis [bio-protocol.org]

- 2. Thioglycollate-induced sterile peritonitis [bio-protocol.org]

- 3. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

AS-252424: A Selective PI3Kγ Inhibitor for Preclinical Research

An In-depth Technical Guide

This technical guide provides a comprehensive overview of AS-252424, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PI3Kγ in various disease models.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, differentiation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. PI3Kγ is a member of the Class IB subfamily, which is primarily activated by G-protein-coupled receptors (GPCRs) and plays a key role in the inflammatory response.[2]

This compound is a furan-2-ylmethylene thiazolidinedione that acts as a selective, ATP-competitive inhibitor of PI3Kγ.[3] Its ability to selectively target PI3Kγ over other PI3K isoforms has made it a valuable tool for dissecting the specific roles of this kinase in various physiological and pathological processes.

Biochemical and Cellular Activity

This compound demonstrates high potency and selectivity for PI3Kγ in biochemical assays. It also exhibits significant activity in various cell-based assays, effectively inhibiting downstream signaling pathways and cellular functions mediated by PI3Kγ.

Quantitative Data

The inhibitory activity of this compound against PI3K isoforms and other kinases is summarized in the tables below.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 30 - 33[3][4][5] |

| PI3Kα | 935 - 940[3][5][6] |

| PI3Kβ | 20,000[6][7] |

| PI3Kδ | 20,000[6][7] |

Table 2: Inhibitory Activity of this compound against Other Kinases

| Kinase | IC50 (nM) |

| Casein Kinase 2 (CK2) | 20[3][7] |

| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | Not specified as IC50, but directly binds and inhibits enzymatic activity[7] |

Table 3: Cellular Activity of this compound

| Assay | Cell Line/Model | IC50 (µM) |

| MCP-1-mediated Chemotaxis | Primary Monocytes | 52[3] |

| MCP-1-mediated Chemotaxis | THP-1 | 53[3] |

| MCP-1-induced PKB/Akt Phosphorylation | THP-1 | 0.4 |

| C5a-induced PKB/Akt Phosphorylation | Raw-264 Macrophages | Submicromolar to low-micromolar[3] |

| CSF-1-induced PKB/Akt Phosphorylation | Not specified | 4.7 |

| Inhibition of Ferroptosis (RSL3-induced) | HT-1080 | 2.2[7] |

Signaling Pathways

PI3Kγ is a critical node in signaling pathways initiated by GPCRs. Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB). The activation of Akt leads to a cascade of phosphorylation events that regulate a wide range of cellular functions.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro PI3Kγ Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PI3Kγ in a cell-free system.

-

Reaction Setup:

-

Human recombinant PI3Kγ (100 ng) is incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Sodium Cholate.[3][4]

-

Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are added as the substrate.[3][4]

-

The reaction is initiated by the addition of 15 µM ATP and 100 nCi of γ[³³P]ATP.[3][4]

-

This compound or DMSO (vehicle control) is added at various concentrations.[3][4]

-

-

Incubation: The reaction mixture is incubated at room temperature.[3][4]

-

Termination and Detection:

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Akt/PKB Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kγ.

-

Cell Culture and Starvation:

-

Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 nM to 100 µM) or DMSO for 30 minutes.[3]

-

Stimulation: Cells are stimulated with a GPCR agonist, such as 50 nM C5a or MCP-1, for 5 minutes to activate the PI3Kγ pathway.[3]

-

Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

-

ELISA: The level of phosphorylated Akt (at Ser-473) is measured using a phospho-specific Akt antibody in a standard ELISA format.[3]

-

Data Analysis: IC50 values are determined by analyzing the concentration-dependent inhibition of Akt phosphorylation.

Chemotaxis Assay

This assay evaluates the effect of this compound on the migration of cells towards a chemoattractant.

-

Cell Preparation: THP-1 cells are resuspended in a serum-free medium.

-

Assay Setup:

-

A chemotaxis chamber with a porous membrane (e.g., 5 µm pore size) is used.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., MCP-1).

-

The cell suspension, pre-treated with this compound or DMSO, is added to the upper chamber.

-

-

Incubation: The chamber is incubated for a defined period (e.g., 90 minutes) at 37°C to allow for cell migration.

-

Quantification:

-

Non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a fluorescent dye.

-

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the DMSO-treated control.

In Vivo Thioglycollate-Induced Peritonitis Model

This animal model is used to assess the in vivo efficacy of this compound in reducing leukocyte recruitment during inflammation.

-

Animal Model: The study is conducted in mice, including wild-type and PI3Kγ knockout mice as controls.

-

Inhibitor Administration: this compound is administered orally at a specific dose (e.g., 10 mg/kg).

-

Induction of Peritonitis: Peritonitis is induced by intraperitoneal injection of thioglycollate.

-

Leukocyte Recruitment Analysis:

-

At a specific time point after thioglycollate injection, peritoneal lavage is performed to collect the exudate containing recruited leukocytes.

-

The total number of leukocytes and the differential count of neutrophils are determined.

-

-

Data Analysis: The reduction in neutrophil recruitment in this compound-treated mice is compared to that in vehicle-treated and PI3Kγ knockout mice.

Recent Findings: Inhibition of ACSL4 and Ferroptosis

Recent studies have identified an additional mechanism of action for this compound. It has been shown to be a direct inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), a key enzyme involved in ferroptosis, a form of iron-dependent regulated cell death.[7] this compound binds to glutamine 464 of ACSL4, inhibiting its enzymatic activity and thereby preventing lipid peroxidation and ferroptosis.[7] This novel activity suggests that this compound could be a valuable tool for studying ferroptosis and its role in various diseases.[7]

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ with well-characterized in vitro and in vivo activities. Its selectivity for the γ isoform makes it an invaluable research tool for elucidating the specific functions of PI3Kγ in health and disease. The recent discovery of its inhibitory effect on ACSL4 and ferroptosis further expands its potential applications in biomedical research. This technical guide provides a solid foundation for researchers to design and interpret experiments using this compound, ultimately contributing to a better understanding of PI3Kγ biology and the development of novel therapeutics.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. S100A11 promotes human pancreatic cancer PANC-1 cell proliferation and is involved in the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Role of AS-252424 in Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, including cancer and ischemia-reperfusion injury. Understanding the molecular mechanisms governing ferroptosis is paramount for developing novel therapeutic strategies. This technical guide provides an in-depth analysis of AS-252424, a small molecule inhibitor, and its significant role in the modulation of ferroptosis. Initially identified as a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), recent groundbreaking research has unveiled its direct inhibitory action on Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4), a key enzyme in the ferroptotic cascade. This guide will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline experimental protocols for its use in ferroptosis research, and visualize the associated signaling pathways.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1][2] Unlike apoptosis, it is not dependent on caspase activity. The core mechanism involves the irondependent enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell death.[3][4]

Key players in the ferroptosis pathway include:

-

Iron: Labile iron pool (LIP) participates in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation.[5][6]

-

Polyunsaturated Fatty Acids (PUFAs): Particularly arachidonic acid (AA) and adrenic acid (AdA), are the primary substrates for lipid peroxidation.[3]

-

Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): This enzyme is crucial for esterifying PUFAs into acyl-CoAs, which are then incorporated into membrane phospholipids, sensitizing cells to ferroptosis.[3][7]

-

Glutathione Peroxidase 4 (GPX4): A selenoenzyme that plays a central role in inhibiting ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[8][9][10] Inhibition of GPX4, for instance by the small molecule RSL3, is a common method to induce ferroptosis experimentally.[2]

-

System Xc-: A cystine/glutamate antiporter that imports cystine for the synthesis of GSH. Inhibition of system Xc- by molecules like erastin depletes GSH and subsequently inactivates GPX4, leading to ferroptosis.[2]

This compound: From a PI3Kγ Inhibitor to a Ferroptosis Modulator

This compound, with the chemical formula C14H8FNO4S, was initially characterized as a potent and selective inhibitor of PI3Kγ.[11][12] However, a pivotal study identified this compound as a direct and potent inhibitor of ACSL4, thereby establishing its role as a modulator of ferroptosis.[7][13]

Mechanism of Action in Ferroptosis Inhibition

The primary mechanism by which this compound inhibits ferroptosis is through its direct interaction with and inhibition of ACSL4 enzymatic activity.[7][11] By binding to glutamine 464 of ACSL4, this compound blocks the esterification of long-chain polyunsaturated fatty acids.[7][11] This action prevents the incorporation of these susceptible fatty acids into membrane phospholipids, thereby reducing the substrate available for lipid peroxidation and rendering cells resistant to ferroptosis-inducing stimuli like RSL3.[7][11]

This inhibitory effect on ACSL4 has been shown to be specific, as this compound prevents RSL3-induced cell death in wild-type cells but not in ACSL4 knockout cells.[11] The re-expression of ACSL4 in these knockout cells restores their sensitivity to RSL3-induced ferroptosis, which can again be rescued by this compound.[11]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from various studies.

Table 1: Inhibitory Potency (IC50) of this compound against Kinases.

| Target | IC50 | Reference |

| PI3Kγ | 0.03 µM (30 nM) | [11][14] |

| PI3Kα | 0.94 µM (935 nM) | [11][12] |

| PI3Kβ | 20 µM | [11] |

| PI3Kδ | 20 µM | [11] |

| Casein Kinase 2 (CK2) | 0.02 µM | [11] |

Table 2: Efficacy of this compound in Cellular Assays.

| Assay | Cell Line | Condition | Effective Concentration/IC50 | Reference |

| Inhibition of RSL3-induced viability decrease | HT-1080 | RSL3-induced ferroptosis | IC50 = 2.2 µM | [11] |

| Inhibition of MCP-1-mediated chemotaxis | Wild-type primary monocytes | MCP-1 stimulation | IC50 = 52 µM | [12] |

| Inhibition of MCP-1-mediated chemotaxis | THP-1 | MCP-1 stimulation | IC50 = 53 µM | [12] |

| Reduction of c-Kit ligand-induced LTC4 production | Primary mouse bone marrow-derived mast cells | c-Kit ligand stimulation | 0.5-2.5 µM | [11] |

| Reduction of c-Kit ligand-induced phosphorylation (cPLA2, JNK, p38 MAPK) | Primary mouse bone marrow-derived mast cells | c-Kit ligand stimulation | 0.5-2.5 µM | [11] |

| Inhibition of erastin-induced ferroptosis | HT-1080 | Erastin stimulation | 10 µM (pretreatment) | [15] |

| Inhibition of FIN56-induced ferroptosis | HT-1080 | FIN56 stimulation | 10 µM (pretreatment) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the context of ferroptosis research.

Cell Culture and Reagents

-

Cell Lines: HT-1080 fibrosarcoma cells are a standard model for ferroptosis studies.[16] Other cell lines such as MDA-MB-231 and HT22 can also be used.[15]

-

Reagents:

-

This compound (CAS: 900515-16-4)

-

RSL3 (Ferroptosis inducer, GPX4 inhibitor)

-

Erastin (Ferroptosis inducer, System Xc- inhibitor)

-

Ferrostatin-1 (Fer-1) (Ferroptosis inhibitor, positive control)

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

-

Cell Viability Assay (MTT or CCK-8 Assay)

This protocol assesses the protective effect of this compound against ferroptosis-induced cell death.

-

Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to adhere overnight.[17]

-

Pre-treatment with Inhibitors: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or Ferrostatin-1 (e.g., 2 µM) for 1-2 hours.[15]

-

Induction of Ferroptosis: Add a ferroptosis inducer such as RSL3 (e.g., 1 µM) or erastin to the wells.

-

Incubation: Incubate the plate for a predetermined time (e.g., 8-24 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4 hours.[18] Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay directly measures lipid ROS, a hallmark of ferroptosis.

-

Cell Seeding and Treatment: Follow steps 1-4 from the cell viability assay protocol.

-

Staining: In the last 30-60 minutes of incubation, add the C11-BODIPY 581/591 probe (e.g., 2.5-5 µM) to the cell culture medium.

-

Cell Harvesting and Washing: Harvest the cells, wash them with PBS to remove excess probe.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The oxidized form of the probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.[19]

-

Fluorescence Microscopy: Alternatively, visualize the stained cells using a fluorescence microscope to observe the shift from red to green fluorescence.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This is a colorimetric assay to measure malondialdehyde (MDA), an end product of lipid peroxidation.[20]

-

Cell Lysis: After treatment, lyse the cells and collect the lysate.

-

Reaction with TBA: Add thiobarbituric acid (TBA) solution to the lysate.

-

Incubation: Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.[21]

-

Measurement: Cool the samples and measure the absorbance at 532 nm.[21]

-

Quantification: Use an MDA standard curve to quantify the amount of MDA in the samples. Normalize the results to the total protein concentration of the lysate.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to this compound and ferroptosis.

The Core Ferroptosis Pathway and the Role of this compound

Caption: this compound inhibits ferroptosis by directly targeting and inhibiting ACSL4.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the anti-ferroptotic activity of this compound.

Conclusion and Future Directions

This compound has been unequivocally identified as a potent inhibitor of ferroptosis through its direct targeting of ACSL4. This discovery has significant implications for both basic research and therapeutic development. For researchers, this compound serves as a valuable chemical probe to investigate the intricacies of the ferroptosis pathway, particularly the role of lipid metabolism. For drug development professionals, the targeted inhibition of ACSL4 by this compound presents a promising strategy for the treatment of diseases where ferroptosis plays a detrimental role, such as ischemia-reperfusion injury and certain neurodegenerative disorders.[7][13] Further research is warranted to explore the full therapeutic potential of this compound and to develop even more specific and potent ACSL4 inhibitors for clinical applications. The use of nanoparticle-based delivery systems for this compound has already shown promise in preclinical models, suggesting a viable path for future therapeutic interventions.[7][11]

References

- 1. Targeting ferroptosis for cancer therapy: exploring novel strategies from its mechanisms and role in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases [mdpi.com]

- 7. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of GPX4 in ferroptosis and its pharmacological implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of ferroptosis and mitochondrial dysfunction by oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ferroptosis-Like Death Induction in Saccharomyces cerevisiae by Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assay to detect lipid peroxidation upon exposure to nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Signaling Pathway of AS-252424

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-252424 is a potent small molecule inhibitor with a multifaceted signaling profile, primarily recognized for its high affinity and selectivity for phosphoinositide 3-kinase gamma (PI3Kγ). However, subsequent research has revealed its activity against other crucial cellular enzymes, namely acyl-CoA synthetase long-chain family member 4 (ACSL4) and casein kinase 2 (CK2). This guide provides a comprehensive analysis of the signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action and to aid in the design of future research and drug development endeavors.

Core Signaling Pathways of this compound

This compound exerts its biological effects by modulating at least three distinct signaling pathways:

-

The PI3Kγ/Akt Signaling Pathway: As a potent inhibitor of PI3Kγ, this compound disrupts the canonical PI3K/Akt signaling cascade, which is pivotal in regulating a myriad of cellular processes including cell growth, proliferation, survival, and migration. This pathway is particularly crucial in immune cells, where PI3Kγ plays a central role in mediating inflammatory responses.

-

The ACSL4-Mediated Ferroptosis Pathway: this compound has been identified as an inhibitor of ACSL4, a key enzyme in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. By inhibiting ACSL4, this compound can protect cells from undergoing ferroptosis.

-

The Casein Kinase 2 (CK2) Signaling Pathway: this compound also demonstrates inhibitory activity against CK2, a ubiquitously expressed serine/threonine kinase involved in a vast array of cellular processes, including cell cycle progression, DNA repair, and apoptosis.

Quantitative Data Summary

The following tables summarize the reported in vitro potencies of this compound against its primary targets and its effects on various cellular functions.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases

| Target | IC50 (nM) | Reference |

| PI3Kγ | 30 - 33 | [1][2][3][4] |

| PI3Kα | 935 - 940 | [1][2][4] |

| PI3Kβ | 20,000 | [1][4] |

| PI3Kδ | 20,000 | [1][4] |

| Casein Kinase 2 (CK2) | 20 | [2] |

Table 2: Functional Cellular Effects of this compound

| Cellular Process | Cell Type | IC50 (µM) | Reference | | --- | --- | --- | | MCP-1-mediated chemotaxis | Primary monocytes | 52 |[1][2] | | MCP-1-mediated chemotaxis | THP-1 cells | 53 |[1][2] | | C5a-mediated PKB/Akt phosphorylation | Raw-264 macrophages | 0.23 |[2] | | MCP-1-induced PKB/Akt phosphorylation | THP-1 cells | 0.4 |[1] |

Signaling Pathway Diagrams

To visually represent the complex interactions modulated by this compound, the following diagrams have been generated using the DOT language.

This compound and the PI3Kγ Signaling Pathway

Caption: this compound inhibits PI3Kγ, blocking Akt activation.

This compound and the ACSL4-Mediated Ferroptosis Pathway

Caption: this compound inhibits ACSL4, preventing ferroptosis.

This compound and Casein Kinase 2 (CK2) Signaling

Caption: this compound inhibits CK2, affecting diverse cellular processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of this compound.

In Vitro PI3Kγ Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of PI3K inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against purified PI3Kγ.

Materials:

-

Recombinant human PI3Kγ

-

This compound

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP, [γ-³²P]ATP or [γ-³³P]ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

96-well or 384-well assay plates

-

Scintillation counter or phosphorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In each well of the assay plate, add the kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Add the PI3Kγ enzyme to all wells except for the negative control.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (spiked with radiolabeled ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 8 M guanidine-HCl or a solution containing EDTA).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or other PIP3-binding membrane).

-

Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Experimental Workflow for PI3Kγ Kinase Assay

Caption: Workflow for determining the IC50 of this compound against PI3Kγ.

Monocyte Chemotaxis Assay

This protocol is based on the Boyden chamber or Transwell assay to assess the effect of this compound on monocyte migration.

Objective: To evaluate the inhibitory effect of this compound on chemoattractant-induced monocyte chemotaxis.

Materials:

-

Primary human monocytes or a monocytic cell line (e.g., THP-1)

-

This compound

-

Chemoattractant (e.g., MCP-1/CCL2)

-

Chemotaxis chamber (e.g., 24-well plate with 5 µm pore size polycarbonate membrane inserts)

-

Assay buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Culture and harvest monocytes.

-

Label the cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

In the lower chamber of the chemotaxis plate, add the assay buffer containing the chemoattractant. In control wells, add assay buffer without the chemoattractant.

-

Place the inserts into the wells.

-

Add the pre-incubated cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 90 minutes to 3 hours).

-

After incubation, carefully remove the inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Akt, a key downstream effector of PI3Kγ.

Objective: To determine if this compound inhibits the phosphorylation of Akt in response to a stimulus.

Materials:

-

Relevant cell line (e.g., Raw-264 macrophages)

-

This compound

-

Stimulant (e.g., C5a)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist for a short period (e.g., 5-10 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Conclusion

This compound is a valuable chemical probe for studying the intricate roles of PI3Kγ, ACSL4, and CK2 in cellular signaling. Its ability to modulate inflammation, ferroptosis, and other fundamental cellular processes makes it a compound of significant interest for both basic research and therapeutic development. This guide provides a foundational understanding of the signaling pathways affected by this compound, supported by quantitative data and detailed experimental protocols, to empower researchers in their exploration of this multifaceted inhibitor. The provided diagrams and workflows are intended to serve as clear visual aids for conceptualizing the complex biological activities of this compound.

References

AS-252424: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AS-252424, a potent and selective inhibitor of the p110γ isoform of phosphoinositide 3-kinase (PI3Kγ). This document details its chemical properties, mechanism of action, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound, with the CAS number 900515-16-4, is a synthetic organic compound belonging to the furan-2-ylmethylene thiazolidinedione class.[1][2][3] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 900515-16-4 | [1][2][3] |

| Molecular Formula | C₁₄H₈FNO₄S | [2][4][5] |

| Molecular Weight | 305.28 g/mol | [2][5] |

| IUPAC Name | 5-[[5-(4-fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione | [6] |

| Alternate Names | 5-(5-(4-fluoro-2-hydroxyphenyl)furan-2-ylmethylene)thiazolidine-2,4-dione | [2][3] |

| Appearance | Crystalline solid, Light yellow to brown/orange | [2][4] |

| Purity | ≥95% to >99% (lot dependent) | [1][2][4] |

| Solubility | Soluble in DMSO (20-61 mg/mL), DMF (20 mg/mL), and 0.1N NaOH. Insoluble in water and ethanol. | [1][4][7] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). | [4] |

Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of PI3Kγ.[1] The primary mechanism of action involves the inhibition of the catalytic activity of the p110γ subunit of Class IB PI3Ks. This class of enzymes is typically activated by G-protein coupled receptors (GPCRs) and plays a crucial role in inflammatory and immune responses.[8]

By inhibiting PI3Kγ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). The inhibition of this pathway ultimately leads to a reduction in the phosphorylation and activation of Akt.[1]

Recent studies have also identified this compound as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4), implicating it in the regulation of ferroptosis, a form of programmed cell death.[4]

Below is a diagram illustrating the canonical PI3K/Akt signaling pathway and the inhibitory effect of this compound.

Biological Activity

This compound exhibits high selectivity for the γ isoform of PI3K over other Class IA isoforms (α, β, δ). It has also been shown to inhibit Casein Kinase 2 (CK2).[4] The inhibitory concentrations (IC₅₀) are summarized below.

| Target | IC₅₀ (nM) | Reference |

| PI3Kγ | 30 - 33 | [1][6][9] |

| PI3Kα | 935 - 940 | [6][7] |

| PI3Kβ | 20,000 | [6][7] |

| PI3Kδ | 20,000 | [6][7] |

| Casein Kinase 2 (CK2) | 20 | [4][6] |

| ACSL4 | (IC₅₀ = 2.2 µM in HT-1080 cells) | [4] |

In cellular assays, this compound has been demonstrated to inhibit C5a-mediated Akt/PKB phosphorylation in macrophages with an IC₅₀ of 0.23 µM.[1] It also inhibits MCP-1-mediated chemotaxis in monocytic cells.[1] Furthermore, this compound has been shown to reduce leukotriene C4 production and degranulation in bone marrow-derived mast cells.[8]

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC₅₀ of this compound against PI3Kγ.

Methodology:

-

Reagent Preparation : Prepare serial dilutions of this compound in DMSO. Prepare a kinase buffer containing MgCl₂, DTT, and other necessary components. Prepare lipid vesicles containing the PI3K substrate, PIP2.

-

Reaction Setup : In a 384-well plate, combine recombinant human PI3Kγ enzyme, the kinase buffer, lipid vesicles, and the various dilutions of this compound or DMSO (as a control).

-

Initiation : Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP.

-

Incubation : Allow the reaction to proceed at room temperature for a defined period.

-

Termination : Stop the reaction by adding neomycin-coated scintillation proximity assay (SPA) beads. These beads bind to the phosphorylated product (PIP3), bringing the radioactivity in close proximity to the scintillant in the beads.

-

Detection : Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product.

-

Data Analysis : Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Akt Phosphorylation Assay (Western Blot)

This protocol describes how to assess the effect of this compound on the phosphorylation of Akt in a cellular context.

Methodology:

-

Cell Culture and Treatment : Plate cells (e.g., Raw-264 macrophages) and grow to sub-confluency.[10] Starve the cells in a serum-free medium for several hours to reduce basal Akt phosphorylation. Pre-treat the cells with various concentrations of this compound or DMSO for 30 minutes.

-

Stimulation : Stimulate the cells with a GPCR agonist (e.g., 50 nM C5a) for a short period (e.g., 5 minutes) to activate the PI3Kγ pathway.[1]

-

Cell Lysis : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization : Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.

-

Analysis : Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.

Conclusion

This compound is a valuable research tool for investigating the roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation, immunity, and certain types of cancer. Its high potency and selectivity for PI3Kγ make it a preferred compound for both in vitro and in vivo studies targeting this pathway. This guide provides core technical information to support researchers in the effective use and interpretation of data generated with this inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. adooq.com [adooq.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

AS-252424: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-252424 is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It includes detailed methodologies for key experiments, a summary of its pharmacological data, and a review of its mechanism of action. Notably, this compound has been instrumental as a research tool to elucidate the role of PI3Kγ in various physiological and pathological processes. To date, there is no publicly available information on clinical trials involving this compound.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in a multitude of cellular functions, including cell growth, proliferation, differentiation, survival, and motility.[1] The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is predominantly expressed in hematopoietic cells and is activated by G-protein coupled receptors (GPCRs), making it a critical mediator of inflammatory and immune responses. Its role in leukocyte recruitment and activation has positioned it as an attractive therapeutic target for a range of inflammatory diseases.

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of PI3Kγ. Its discovery, detailed in a 2006 publication in the Journal of Medicinal Chemistry by Pomel et al., provided a valuable chemical probe to investigate the specific functions of PI3Kγ.

Discovery and Synthesis

The development of this compound was part of a focused effort to create selective inhibitors of PI3Kγ. The core structure is a furan-2-ylmethylene thiazolidinedione.

Synthesis Protocol

The synthesis of this compound involves a Knoevenagel condensation. The general procedure for the synthesis of the 5-(furan-2-ylmethylene)thiazolidine-2,4-dione core is as follows:

Step 1: Synthesis of 5-((5-(4-fluoro-2-hydroxyphenyl)furan-2-yl)methylene)thiazolidine-2,4-dione (this compound)

A mixture of an appropriate aldehyde or ketone (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and piperidine (0.1 equivalents) in ethanol is heated at reflux for a specified time. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the final product. For this compound, the specific aldehyde required is 5-(4-fluoro-2-hydroxyphenyl)furan-2-carbaldehyde.

A detailed, step-by-step protocol as described in the primary literature is necessary for precise replication and is a limitation of the currently available public information.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PI3Kγ. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition of PIP3 production disrupts the downstream signaling cascade, most notably the activation of the serine/threonine kinase Akt (also known as protein kinase B or PKB). The inhibition of the PI3Kγ/Akt signaling pathway by this compound underlies its effects on cellular functions such as chemotaxis and proliferation.[1]

Figure 1: Simplified signaling pathway of PI3Kγ and the inhibitory action of this compound.

Pharmacological Data

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of PI3Kγ with significant selectivity over other class I PI3K isoforms.

| Target | IC50 (nM) | Reference |

| PI3Kγ | 30 ± 10 | [2] |

| PI3Kα | 935 ± 150 | [2] |

| PI3Kβ | 20,000 | [3] |

| PI3Kδ | 20,000 | [3] |

| Casein Kinase 2 (CK2) | 20 | |

| Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) | - |

Note: this compound also inhibits Casein Kinase 2 (CK2) and has been identified as an inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).

Cellular Activity

This compound demonstrates efficacy in cell-based assays, inhibiting key cellular processes mediated by PI3Kγ.

| Assay | Cell Line/Type | IC50 (µM) | Reference |

| MCP-1-mediated Chemotaxis | Primary Monocytes | 52 | [2] |

| MCP-1-mediated Chemotaxis | THP-1 | 53 | [2] |

| PKB/Akt Phosphorylation (MCP-1 stimulated) | THP-1 | 0.4 | [2] |

In Vivo Efficacy

Oral administration of this compound has been shown to reduce leukocyte recruitment in a mouse model of acute peritonitis.

| Animal Model | Dose | Effect | Reference |

| Thioglycollate-induced peritonitis (mouse) | 10 mg/kg (oral) | 35% ± 14% reduction in neutrophil recruitment | [2] |

Experimental Protocols

PI3Kγ Kinase Assay

This assay measures the enzymatic activity of PI3Kγ and the inhibitory effect of this compound.

Materials:

-

Recombinant human PI3Kγ

-

This compound

-

Kinase Buffer (e.g., 10 mM MgCl₂, 1 mM DTT, etc.)

-

PIP2 substrate

-

[γ-³³P]ATP

-

Scintillation proximity assay (SPA) beads

Protocol:

-

Incubate recombinant human PI3Kγ with varying concentrations of this compound in the kinase buffer.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and [γ-³³P]ATP.

-

Incubate at room temperature to allow for the phosphorylation of PIP2.

-

Stop the reaction by adding SPA beads, which bind to the radiolabeled PIP3 product.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Figure 2: Workflow for the in vitro PI3Kγ kinase assay.

Cellular PKB/Akt Phosphorylation Assay

This assay determines the ability of this compound to inhibit the downstream signaling of PI3Kγ in a cellular context.

Materials:

-

THP-1 cells

-

This compound

-

Serum-free media

-

Chemoattractant (e.g., MCP-1)

-

Lysis buffer

-

Antibodies against total Akt and phosphorylated Akt (Ser473)

-

ELISA or Western blotting reagents

Protocol:

-

Starve THP-1 cells in serum-free media.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with a chemoattractant like MCP-1 to activate the PI3Kγ pathway.

-

Lyse the cells to extract proteins.

-

Quantify the levels of total Akt and phosphorylated Akt using ELISA or Western blotting.

-

Determine the IC50 value for the inhibition of Akt phosphorylation.

Monocyte Chemotaxis Assay (Boyden Chamber)

This assay assesses the effect of this compound on the migration of monocytes towards a chemoattractant.

Materials:

-

Primary human monocytes or THP-1 cells

-

This compound

-

Boyden chamber apparatus with a porous membrane (e.g., 5 µm pores)

-

Chemoattractant (e.g., MCP-1)

-

Cell culture media

-

Cell stain (e.g., Giemsa or a fluorescent dye)

Protocol:

-

Place cell culture media containing a chemoattractant (e.g., MCP-1) in the lower chamber of the Boyden apparatus.

-

Pre-incubate monocytes with various concentrations of this compound.

-

Add the pre-treated monocytes to the upper chamber, which is separated from the lower chamber by a porous membrane.

-

Incubate the chamber to allow for cell migration.

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope or using a plate reader if a fluorescent dye is used.

-

Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.

Figure 3: Logical workflow for the Boyden chamber chemotaxis assay.

Conclusion

This compound is a seminal compound in the study of PI3Kγ biology. Its high potency and selectivity have made it an invaluable tool for dissecting the roles of this kinase in inflammation, immunity, and other cellular processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing or investigating this important chemical probe. While this compound itself has not progressed into clinical development, the knowledge gained from its use has significantly contributed to the advancement of more drug-like PI3Kγ inhibitors for the potential treatment of a variety of inflammatory and autoimmune diseases.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. Design, Synthesis, Hypoglycemic Activity and Molecular Docking Studies of 3-substituted-5- [(furan-2-yl)-methylene]-thiazolidine-2,4-dione Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 3. researchgate.net [researchgate.net]

The Biological Functions of PI3Kγ Inhibition by AS-252424: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of AS-252424, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Core Concepts: PI3Kγ and its Role in Cellular Signaling

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, motility, and survival[1][2]. The PI3K family is divided into three classes, with Class I being the most extensively studied. Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ).

PI3Kγ is predominantly expressed in leukocytes and plays a critical role in the immune system[3][4][5]. It is a key mediator of signaling downstream of G protein-coupled receptors (GPCRs), which are activated by chemoattractants[5]. Upon activation, PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB)[4][5]. The activation of the PI3Kγ/Akt signaling pathway is fundamental to various immune cell functions, including migration, degranulation, and the production of inflammatory mediators[3][6].

This compound: A Potent and Selective PI3Kγ Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI3Kγ. It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of the enzyme[7].

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound against various PI3K isoforms and other kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value | Notes |

| PI3Kγ | 30 nM[7][8], 33 nM[7][9][10] | High potency against the primary target. |

| PI3Kα | 935 nM[7][8], 940 nM[11] | Over 30-fold selectivity for PI3Kγ over PI3Kα.[7] |

| PI3Kβ | 20 µM[8][11][12] | Low inhibitory activity. |

| PI3Kδ | 20 µM[8][11][12] | Low inhibitory activity. |

| Casein Kinase 2 (CK2) | 20 nM[7][12] | Off-target activity noted. |

| Long-chain acyl-CoA synthetase 4 (ACSL4) | - | Binds to and inhibits ACSL4 enzymatic activity.[12] |

Quantitative Data: Cellular and In Vivo Effects

The biological effects of this compound have been characterized in various cellular and in vivo models.

| Biological Effect | Cell/Animal Model | IC50 / Effect |

| Inhibition of C5a-mediated PKB/Akt phosphorylation | Mouse Raw264.7 macrophages | IC50 = 0.23 µM[7] |

| Inhibition of MCP-1-mediated PKB/Akt phosphorylation | Human THP-1 monocytic cells | IC50 = 0.4 µM[1][7][8] |

| Inhibition of MCP-1-mediated chemotaxis | Human primary monocytes | IC50 = 52 µM[7][8] |

| Inhibition of MCP-1-mediated chemotaxis | Human THP-1 monocytic cells | IC50 = 53 µM[1][7][8] |

| Inhibition of cell proliferation | Pancreatic cancer cell lines (HPAF, Capan1) | Specific blockage of proliferation.[7] |

| Reduction of neutrophil recruitment | Mouse model of thioglycollate-induced peritonitis | 35% reduction at 10 mg/kg (oral administration).[1][7][8] |

| Inhibition of ferroptosis | HT-1080 cells | Prevents RSL3-induced decrease in viability (IC50 = 2.2 µM).[12] |

| Reduction of leukotriene C4 (LTC4) production | Mouse bone marrow-derived mast cells (BMMCs) | Attenuates c-Kit ligand-induced LTC4 generation.[6][12] |

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by inhibiting PI3Kγ and consequently modulating downstream signaling pathways.

The PI3Kγ/Akt Signaling Pathway

The canonical pathway inhibited by this compound is the PI3Kγ/Akt pathway, which is crucial for immune cell function.

Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.

Regulation of Inflammatory Responses in Mast Cells

In mast cells, this compound has been shown to downregulate inflammatory responses by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) and MAPKs, and by inhibiting Ca2+ liberation[6].

Caption: Inhibition of mast cell inflammatory responses by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

In Vitro PI3Kγ Kinase Assay

This assay is used to determine the IC50 value of this compound against PI3Kγ.

Caption: Workflow for the in vitro PI3Kγ kinase assay.

Protocol Details:

-

Incubation: 100 ng of human PI3Kγ is incubated at room temperature with a kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate, and 15 µM ATP/100 nCi γ[13]ATP. Lipid vesicles containing 18 µM PtdIns and 250 µM PtdSer are also added[7].

-

Inhibitor Addition: this compound or DMSO (as a control) is added to the reaction mixture[7].

-

Reaction Termination: The kinase reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads[7].

-

Measurement: The radioactivity, which is proportional to the kinase activity, is measured[7].

Cellular Akt/PKB Phosphorylation Assay

This cell-based assay measures the effect of this compound on the phosphorylation of Akt, a downstream target of PI3Kγ.

Caption: Workflow for the cellular Akt/PKB phosphorylation assay.

Protocol Details:

-

Cell Culture and Starvation: Raw264.7 macrophages are starved in a serum-free medium for 3 hours[7].

-

Pretreatment: The cells are pretreated with varying concentrations of this compound or DMSO for 30 minutes[7].

-

Stimulation: The cells are then stimulated for 5 minutes with 50 nM C5a to activate the PI3Kγ pathway[7].

-

Analysis: The level of Akt phosphorylation at Serine-473 is monitored using a phospho-specific antibody and standard ELISA protocols[7].

Biological Functions and Therapeutic Potential

The inhibition of PI3Kγ by this compound has demonstrated a range of biological effects with potential therapeutic implications in various diseases.

Inflammation and Immunity

Given the central role of PI3Kγ in leukocyte migration and activation, its inhibition by this compound presents a promising strategy for the treatment of inflammatory and autoimmune diseases[3][4]. By blocking the recruitment of immune cells such as neutrophils and monocytes to sites of inflammation, this compound can attenuate the inflammatory response[1][7][8]. This has been demonstrated in preclinical models of peritonitis and rheumatoid arthritis[4][7].

Oncology

The PI3K/Akt pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival[1]. While PI3Kα is more commonly mutated in solid tumors, PI3Kγ has emerged as a target in the tumor microenvironment. It plays a role in the function of tumor-associated macrophages (TAMs), which can promote tumor progression. By inhibiting PI3Kγ, this compound could potentially reprogram the tumor microenvironment to be less immunosuppressive. Indeed, this compound has been shown to specifically block the proliferation of certain pancreatic cancer cell lines[7].

Other Potential Applications

Recent studies have highlighted a role for this compound in inhibiting ferroptosis, a form of regulated cell death, through its off-target inhibition of ACSL4[12]. This suggests potential applications in diseases where ferroptosis is implicated, such as ischemia-reperfusion injury[12]. Additionally, this compound has been shown to reduce calcium transients in cardiomyocytes, indicating a potential role in cardiovascular conditions[7]. However, it is important to note that in a mouse model of asthma, this compound increased airway hyperresponsiveness, suggesting that its effects can be context-dependent[12].

Conclusion

This compound is a valuable research tool for elucidating the biological functions of PI3Kγ. Its high potency and selectivity make it a suitable probe for studying the roles of this kinase in various physiological and pathological processes. The data summarized in this guide highlight the potential of PI3Kγ inhibition as a therapeutic strategy for a range of diseases, particularly those with an inflammatory component. Further research is warranted to fully explore the therapeutic utility of this compound and other PI3Kγ inhibitors in clinical settings.

References

- 1. glpbio.com [glpbio.com]

- 2. The role of PI3K in immune cells | Scilit [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3Kγ kinase activity is required for optimal T-cell activation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]

- 10. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. The role of PI3Kγ in the immune system: new insights and translational implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual Inhibition of PI3Kγ and ACSL4 by AS-252424: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the dual inhibitory action of AS-252424 on Phosphoinositide 3-kinase gamma (PI3Kγ) and Acyl-CoA Synthetase Long-chain family member 4 (ACSL4). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms and therapeutic potential of this compound.

Core Concepts: Dual Inhibition Mechanism

This compound, a furan-2-ylmethylene thiazolidinedione, was initially identified as a potent and selective inhibitor of PI3Kγ[1][2][3]. It functions as an ATP-competitive inhibitor of PI3Kγ's lipid kinase activity[1][2]. More recent studies have revealed a second critical function: the direct inhibition of ACSL4, a key enzyme in the ferroptosis cell death pathway[4][5][6]. This dual inhibition positions this compound as a unique pharmacological tool and a potential therapeutic agent for diseases involving both inflammation and ferroptosis-driven cell death, such as organ ischemia-reperfusion injury and certain cancers[4][5].

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against various kinases and its effects on cellular processes.

Table 1: In Vitro Kinase Inhibition by this compound

| Target | IC50 Value | Assay Conditions | Reference |

| PI3Kγ | 30 ± 10 nM | Cell-free assay | [7] |

| 33 nM | Cell-free assay | [1][2][3] | |

| PI3Kα | 935 ± 150 nM | Cell-free assay | [7] |

| 940 nM | Cell-free assay | [8] | |

| PI3Kβ | 20 µM | Cell-free assay | [4][7] |

| PI3Kδ | 20 µM | Cell-free assay | [4][7] |

| Casein Kinase 2 (CK2) | 20 nM | Cell-free assay | [1][4] |

| ACSL4 | - | Direct binding and inhibition of enzymatic activity | [4][5][6] |

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Line/Model | IC50 Value / Effect | Reference |

| PKB/Akt Phosphorylation (C5a-mediated) | Raw-264 macrophages | Submicromolar to low-micromolar IC50 | [1][2] |

| PKB/Akt Phosphorylation (MCP-1-mediated) | THP-1 monocytes | 0.4 µM | [7] |

| Chemotaxis (MCP-1-mediated) | Primary monocytes | 52 µM | [1][2][7] |

| THP-1 monocytes | 53 µM | [1][2][7] | |

| Cell Proliferation | HPAF and Capan1 pancreatic cancer cells | Specific inhibition | [1][2] |

| Ferroptosis (RSL3-induced) | HT-1080 cells | 2.2 µM | [4] |

| Leukotriene C4 (LTC4) Production | Mouse bone marrow-derived mast cells | Reduction at 0.5-2.5 µM | [4][9] |

| Neutrophil Recruitment (in vivo) | Thioglycollate-induced peritonitis mouse model | 35% reduction at 10 mg/kg (oral) | [1][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: PI3Kγ Signaling Pathway Inhibition by this compound.

Caption: ACSL4-Mediated Ferroptosis Pathway Inhibition by this compound.

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro PI3Kγ Kinase Assay

This assay is used to determine the IC50 value of this compound for PI3Kγ.

-

Principle: A lipid kinase assay based on scintillation proximity assay (SPA) technology is performed in 384-well plates. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into the substrate phosphatidylinositol (PtdIns)[10].

-

Procedure:

-

Human recombinant PI3Kγ is incubated with a kinase buffer containing MgCl2, β-glycerophosphate, DTT, Na3VO4, and Na Cholate.

-

Lipid vesicles containing PtdIns and phosphatidylserine (PtdSer) are added as substrates.

-

A mixture of ATP and [γ-33P]ATP is added to initiate the kinase reaction.

-

The reaction is performed in the presence of varying concentrations of this compound or DMSO as a control.

-

The reaction is stopped by the addition of neomycin-coated SPA beads, which bind to the phosphorylated lipid product.

-

The proximity of the radiolabeled product to the scintillant-containing beads results in a light signal that is measured to quantify kinase activity.

-

IC50 values are calculated from the dose-response curve.

-

Cellular Akt/PKB Phosphorylation Assay

This cell-based assay measures the effect of this compound on the downstream signaling of PI3Kγ.

-

Principle: The phosphorylation of Akt at Ser-473, a downstream target of PI3K signaling, is quantified using a standard ELISA protocol[7][10].

-

Procedure:

-

Raw-264 macrophages or THP-1 monocytes are starved in a serum-free medium for 3 hours.

-

Cells are pre-treated with various concentrations of this compound or DMSO for 30 minutes.

-

Cells are then stimulated with a GPCR agonist, such as C5a or MCP-1, for 5 minutes to activate the PI3Kγ pathway.

-

Cell lysates are prepared, and the level of phosphorylated Akt (Ser-473) is determined using a specific antibody in an ELISA format.

-

Ferroptosis Induction and Cell Viability Assay

This assay evaluates the ability of this compound to protect cells from ferroptotic cell death.

-

Principle: The viability of cells is measured after inducing ferroptosis with a compound like RSL3, which inhibits glutathione peroxidase 4 (GPX4). The protective effect of this compound is quantified[4].

-

Procedure:

-

HT-1080 cells (wild-type and ACSL4 knockout) are seeded in 96-well plates.

-

Cells are pre-treated with varying concentrations of this compound.

-

Ferroptosis is induced by adding the ferroptosis inducer RSL3.

-

After a defined incubation period, cell viability is assessed using a standard method such as the CCK-8 assay.

-

The IC50 for the prevention of RSL3-induced cell death is determined.

-

ACSL4 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ACSL4.

-

Principle: The activity of recombinant ACSL4 is measured by quantifying the formation of arachidonoyl-CoA (AA-CoA) from arachidonic acid (AA)[11].

-

Procedure:

-

Recombinant ACSL4 protein is incubated with different concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate arachidonic acid.

-

The formation of the product, AA-CoA, is measured over time using a suitable detection method.

-

Conclusion

This compound presents a compelling profile as a dual inhibitor of PI3Kγ and ACSL4. Its ability to modulate both inflammatory signaling and ferroptotic cell death pathways opens up new avenues for therapeutic intervention in a range of diseases. The data and protocols presented in this guide offer a solid foundation for further research and development of this and similar dual-acting compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | Casein Kinase | PI3K | TargetMol [targetmol.com]

- 3. AS 252424 | CAS 900515-16-4 | AS252424 | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. AS252424, a PI3Kγ inhibitor, downregulates inflammatory responsiveness in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

AS-252424: A Potent Inhibitor of Lipid Peroxidation via ACSL4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS-252424 has been identified as a potent inhibitor of lipid peroxidation through its direct interaction with and inhibition of long-chain acyl-CoA synthetase 4 (ACSL4). This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitigating lipid peroxidation, a key process in ferroptosis. The document details the quantitative effects of this compound on lipid peroxidation, outlines the experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through detailed diagrams. This information is intended to support researchers and professionals in the fields of cell biology, pharmacology, and drug development in their investigation and potential application of this compound as a tool to modulate ferroptosis and related pathological conditions.

Introduction